2,3-Dimethyl-2,3-butanediamine Dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dimethylbutane-2,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2ClH/c1-5(2,7)6(3,4)8;;/h7-8H2,1-4H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLVXFONMZRJCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(C)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596024 | |

| Record name | 2,3-Dimethylbutane-2,3-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75804-28-3 | |

| Record name | 2,3-Dimethylbutane-2,3-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylbutane-2,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride (CAS RN: 75804-28-3), a diamine compound of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates available data on its physical and chemical characteristics, alongside synthesized experimental protocols and spectral information to facilitate its application in a laboratory setting.

Core Physicochemical Properties

This compound is a white to almost white crystalline powder or solid.[1] It is known to be hygroscopic and should be handled under conditions that minimize exposure to atmospheric moisture.[1] The compound is soluble in water.[1]

A summary of its key identifying properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₆N₂·2HCl | [2] |

| Molecular Weight | 189.12 g/mol | [2] |

| CAS Number | 75804-28-3 | |

| Appearance | White to almost white powder/crystal | [1] |

| Solubility | Soluble in water | [1] |

| Hygroscopicity | Hygroscopic | [1] |

Synthesis and Purification

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a general and widely applicable method for the preparation of amine hydrochlorides can be adapted.[4][5][6] The synthesis would typically involve the preparation of the free base, 2,3-Dimethyl-2,3-butanediamine, followed by its conversion to the dihydrochloride salt.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2,3-Dimethyl-2,3-butanediamine (Free Base)

-

A plausible synthetic route to the free diamine is the reduction of 2,3-dimethyl-2,3-dinitrobutane. The dinitro compound can be prepared from acetone and hydrogen peroxide.[7] The reduction of the dinitro compound to the diamine can be achieved using a suitable reducing agent, such as catalytic hydrogenation with a metal catalyst (e.g., Ni, Pd, or Pt) or reduction with a metal in an acidic medium.[5]

Step 2: Formation of the Dihydrochloride Salt

-

Dissolve the synthesized 2,3-Dimethyl-2,3-butanediamine free base in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution with constant stirring, or add a stoichiometric amount of concentrated hydrochloric acid dropwise.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the collected solid with a small amount of the cold anhydrous solvent to remove any unreacted starting material or excess acid.

-

Dry the purified this compound in a vacuum oven to remove any residual solvent.

Purification:

For further purification, recrystallization can be performed. A suitable solvent system would likely be a polar solvent such as ethanol or an ethanol/water mixture.[3] The crude dihydrochloride salt is dissolved in a minimum amount of the hot solvent, and the solution is then allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration and dried.

The overall workflow for the synthesis and purification is depicted in the following diagram:

Spectral Properties

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from the analysis of similar amine hydrochloride compounds.[8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a signal for the ammonium protons (+N-H), which would be absent in the spectrum of the free base.[10] The chemical shifts of the protons on the carbons adjacent to the nitrogen atoms will be shifted downfield compared to the free amine due to the electron-withdrawing effect of the positively charged nitrogen.[10]

-

¹³C NMR: Similarly, the carbon NMR spectrum will show a downfield shift for the carbons bonded to the nitrogen atoms in the dihydrochloride salt compared to the free base.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of an amine hydrochloride salt is characterized by the presence of absorption bands corresponding to the ammonium group (R-NH₃⁺).

-

N-H Stretching: A broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹, corresponding to the N-H stretching vibrations of the ammonium group.[8] This broadness is due to hydrogen bonding.

-

N-H Bending: Asymmetrical and symmetrical N-H bending vibrations are expected to appear in the 1600-1500 cm⁻¹ region.[12]

-

C-H Stretching: The C-H stretching vibrations of the methyl and methylene groups will likely appear as sharper peaks superimposed on the broad N-H stretching band.[8]

The logical relationship for interpreting the spectral data is outlined below:

Analytical Methods

The purity and concentration of this compound can be determined using several analytical techniques.

Experimental Protocol: Quantitative Analysis by Titration

A non-aqueous titration is a suitable method for the quantitative determination of the diamine content.[13][14]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable non-aqueous solvent, such as glacial acetic acid.

-

Titrant: Use a standardized solution of a strong acid in a non-aqueous solvent, for example, perchloric acid in glacial acetic acid.

-

Titration: Titrate the sample solution with the standardized perchloric acid solution.

-

Endpoint Detection: The endpoint can be determined potentiometrically using a pH meter with appropriate electrodes or with a visual indicator that functions in non-aqueous media.

-

Calculation: The amine content is calculated from the volume of titrant used, its concentration, and the weight of the sample. The presence of two amine groups will result in two equivalence points if their basicities are sufficiently different.

The experimental workflow for this titration is as follows:

Applications and Future Research

This compound serves as a valuable building block in organic synthesis and as a potential component in the development of novel materials and pharmaceutical agents. Its bifunctional nature allows for its use in polymerization reactions and as a ligand in coordination chemistry. Further research is warranted to fully elucidate its quantitative physicochemical properties, explore its reactivity in various chemical transformations, and investigate its potential biological activities. The data and protocols presented in this guide are intended to provide a solid foundation for such future investigations.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Ethylenediamine dihydrochloride | 333-18-6 [chemicalbook.com]

- 4. US20200392074A1 - Method for preparing an amine hydrochloride suspension - Google Patents [patents.google.com]

- 5. Preparation of Amines - GeeksforGeeks [geeksforgeeks.org]

- 6. Preparation of Amines - Chemistry Steps [chemistrysteps.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. mt.com [mt.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,3-Dimethyl-2,3-butanediamine Dihydrochloride

CAS Number: 75804-28-3

This technical guide provides a comprehensive overview of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride, also known as 2,3-Diamino-2,3-dimethylbutane Dihydrochloride or 1,1,2,2-Tetramethylethylenediamine Dihydrochloride.[1][2] The document is intended for researchers, scientists, and drug development professionals, consolidating available data on its properties, applications, and analytical use.

Physicochemical Properties

This compound is a white to almost-white crystalline powder.[1] It is soluble in water and noted to be hygroscopic.[1][3] A summary of its key quantitative properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₆N₂ · 2HCl (or C₆H₁₈Cl₂N₂) | [1] |

| Molecular Weight | 189.13 g/mol (or 189.12 g/mol ) | [1] |

| Appearance | White to Almost White Powder/Crystal | [1] |

| Physical State | Solid | [1][3] |

| Purity | ≥ 98.0% | [3] |

| Storage Temperature | 2-8°C |

Chemical Identifiers

For unambiguous identification and cross-referencing in databases and literature, the following identifiers are associated with this compound.

| Identifier Type | Identifier | Source |

| CAS Number | 75804-28-3 | |

| MDL Number | MFCD00081191 | |

| InChI Key | BRLVXFONMZRJCD-UHFFFAOYSA-N | |

| SMILES String | [Cl-].[Cl-].[N+H3]C(C([N+H3])(C)C)(C)C | |

| UNSPSC Code | 12352116 |

Applications in Research and Development

The primary documented application of this compound is as a USP Pharmaceutical Analytical Impurity (PAI) . In this capacity, it serves as a reference standard for a variety of critical analytical activities in pharmaceutical development.

Key uses as a PAI include:

-

Development, validation, and transfer of analytical methods.

-

Identification of unknown impurities that may form during stability studies under ICH conditions.

-

Determination of degradation impurities produced during stress testing.

-

Conducting spiking studies in process R&D to demonstrate impurity clearance.

-

Recording reference retention times and/or spectra for analytical assays.

Beyond its role as an analytical standard, its chemical structure as a diamine suggests potential applications in other fields:

-

Organic and Material Science: It can serve as a monomer or building block for the synthesis of more complex molecules, such as polymers or dendrimers.[4]

-

Catalysis: The Lewis basic amine groups offer potential for its use as a ligand in the development of novel catalysts.[4]

-

Medicinal Chemistry: While research is limited, its structure could be a starting point for drug discovery and development programs; however, its biological activities and safety profile require thorough investigation.[4]

Caption: Logical diagram of the compound's applications.

Experimental Protocols and Methodologies

Detailed biological or signaling pathway-related experimental protocols for this compound are not extensively documented in publicly available literature. Its primary role is in supporting analytical experiments rather than being the subject of them.

Methodology for Use as a Pharmaceutical Analytical Impurity (PAI):

The use of this compound as a PAI follows a generalized workflow common in pharmaceutical quality control and analytical R&D. The objective is to develop and validate a robust analytical method (typically HPLC or GC) capable of detecting, quantifying, and separating this specific impurity from the active pharmaceutical ingredient (API) and other related substances.

-

Standard Preparation: A stock solution of this compound is prepared by accurately weighing the reference standard and dissolving it in a suitable diluent to a known concentration.

-

Method Development: Chromatographic conditions (e.g., column type, mobile phase composition, gradient, flow rate, detection wavelength) are systematically optimized to achieve adequate resolution between the API, the impurity standard, and other potential impurities.

-

Method Validation (per ICH Q2(R1) Guidelines):

-

Specificity: The API is spiked with the impurity standard to demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components.

-

Linearity: A series of solutions with varying concentrations of the impurity standard are prepared and analyzed to demonstrate a linear relationship between detector response and concentration.

-

Accuracy & Precision: The recovery of the impurity standard from spiked samples is measured to ensure accuracy, while repeatability and intermediate precision are assessed by analyzing multiple preparations.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration at which the impurity can be reliably detected and quantified is determined.

-

-

Routine Analysis: Once validated, the method is used for routine quality control of drug substance batches, stability sample testing, and process monitoring.

Caption: Generalized workflow for using a PAI in pharma R&D.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate precautions in a laboratory setting.

| Safety Information | Details | Source |

| Signal Word | Warning | |

| Hazard Statements | H315 (Causes skin irritation)H319 (Causes serious eye irritation)H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261, P264, P271, P280 | |

| Conditions to Avoid | Hygroscopic; avoid moisture. | [1][3] |

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this material. Work should be conducted in a well-ventilated area or a fume hood.

References

Technical Guide: Solubility of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride. Due to the limited availability of specific quantitative data in public literature, this guide focuses on providing a framework for solubility determination, including detailed experimental protocols and a logical workflow for analysis.

Introduction

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₆N₂·2HCl | [1][2] |

| Molecular Weight | 189.12 g/mol | [1][2] |

| Appearance | White to Almost White Powder/Crystal | [1][3] |

| Physical State | Solid | [1] |

| Key Characteristic | Hygroscopic | [1][5] |

Solubility Data

A thorough review of available scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common organic solvents. The compound is consistently reported to be soluble in water.[1] The general principle for amine salts is that they tend to be more soluble in water than their free base counterparts and may have limited solubility in non-polar organic solvents.[7][8]

Table 1: Quantitative Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

Researchers are encouraged to determine the solubility in solvents relevant to their specific application experimentally.

Experimental Protocol for Solubility Determination

The following is a general, yet detailed, protocol for determining the solubility of this compound in an organic solvent of interest. This method is adapted from standard laboratory procedures for solubility assessment.[7][8][9]

Objective: To determine the approximate solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Calibrated micropipettes

-

Scintillation vials or test tubes with secure caps

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a precise volume of the chosen organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

For fine suspensions, centrifugation at the controlled temperature can be used to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed/pre-cooled (to the experimental temperature) micropipette.

-

To prevent precipitation, immediately dilute the collected sample with a suitable solvent in which the compound is freely soluble (e.g., deionized water).

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of solvent) / 10

-

Safety Precautions:

-

Always handle chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvents before commencing any experimental work.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of a compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Buy this compound | 75804-28-3 [smolecule.com]

- 3. This compound | 75804-28-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. labproinc.com [labproinc.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chemhaven.org [chemhaven.org]

- 8. moorparkcollege.edu [moorparkcollege.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Analysis of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected and available spectral data for 2,3-Dimethyl-2,3-butanediamine Dihydrochloride (CAS: 75804-28-3). Due to a lack of publicly available experimental spectra for the dihydrochloride salt, this document presents the mass spectrometry data for the free base, 2,3-dimethyl-2,3-butanediamine, and provides theoretically expected data for the ¹H NMR, ¹³C NMR, and IR spectra of the dihydrochloride salt. Detailed experimental protocols for acquiring such data are also included.

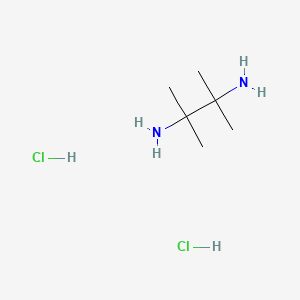

Molecular Structure

This compound has the chemical formula C₆H₁₆N₂·2HCl. The structure consists of a butane backbone with two methyl groups and two amino groups at the C2 and C3 positions. The dihydrochloride salt form indicates that both amino groups are protonated, forming ammonium chlorides.

Spectral Data

Mass Spectrometry (MS)

The mass spectrum for the free base, 2,3-Diamino-2,3-dimethylbutane, is available from the NIST WebBook. In a mass spectrometer, the dihydrochloride salt would likely fragment to show the mass of the free base. Electron ionization (EI) would lead to the fragmentation of the molecule.

Table 1: Mass Spectrometry Data for 2,3-Dimethyl-2,3-butanediamine (Free Base)

| m/z | Interpretation |

| 116 | Molecular ion (M⁺) of the free base |

| 101 | [M - CH₃]⁺ |

| 58 | [C₃H₈N]⁺ fragment |

Data sourced from NIST WebBook for 2,3-Diamino-2,3-dimethylbutane.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound is not available in the public domain. The following tables outline the expected chemical shifts for ¹H and ¹³C NMR. The presence of the two positive charges on the nitrogen atoms will cause a significant downfield shift for the adjacent protons and carbons compared to the free amine.

Table 2: Expected ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.3 - 1.5 | Singlet | 12H | -CH₃ |

| ~8.0 - 9.0 | Broad Singlet | 6H | -NH₃⁺ |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The methyl protons are expected to be a singlet due to the symmetry of the molecule. The ammonium protons will likely be a broad singlet and may exchange with deuterium in solvents like D₂O.

Table 3: Expected ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~20 - 25 | -CH₃ |

| ~60 - 65 | C2 & C3 (quaternary carbons) |

Note: The chemical shifts are estimates. The quaternary carbons attached to the ammonium groups are expected to be significantly downfield.

Infrared (IR) Spectroscopy

Experimental IR data for this compound is not publicly available. The expected characteristic IR absorption bands are listed below. The spectrum will be dominated by the absorptions of the ammonium groups.

Table 4: Expected IR Spectral Data for this compound

| Frequency Range (cm⁻¹) | Vibration |

| 2800-3200 | N-H stretch (ammonium) |

| 2950-3000 | C-H stretch (alkane) |

| 1500-1600 | N-H bend (ammonium) |

| 1370-1470 | C-H bend (alkane) |

Experimental Protocols

The following are detailed methodologies for the key experiments to acquire the spectral data for a solid, water-soluble amine dihydrochloride like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a one-dimensional ¹H spectrum with a 90° pulse.

-

Set the spectral width to approximately 16 ppm.

-

Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Process the data with a Fourier transform and phase correction. Calibrate the spectrum using the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to approximately 220 ppm.

-

Use a longer relaxation delay (e.g., 10-15 seconds) due to the longer relaxation times of quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond ATR).

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Electrospray Ionization (ESI)-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as water or methanol.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode.

-

The ESI source conditions (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) should be optimized to maximize the signal of the protonated molecule.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow from sample preparation to structural elucidation using various spectroscopic techniques.

References

An In-depth Technical Guide to 2,3-Dimethyl-2,3-butanediamine Dihydrochloride: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride (CAS RN: 75804-28-3), a sterically hindered vicinal diamine of significant interest in pharmaceutical analysis and synthetic chemistry. This document details the compound's properties, historical context of its synthesis, detailed experimental protocols, and its established and potential applications. Quantitative data are presented in structured tables, and key chemical pathways are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, also known as 1,1,2,2-Tetramethylethylenediamine Dihydrochloride, is a white to almost white crystalline powder.[1][2] Its highly substituted ethylenediamine backbone results in significant steric hindrance around the amine functionalities, influencing its chemical reactivity and potential applications. Primarily, it is recognized and utilized as a Pharmaceutical Analytical Impurity (PAI) reference standard by the United States Pharmacopeia (USP).[3] In this capacity, it plays a crucial role in the development, validation, and quality control of analytical methods for pharmaceutical products.[3] Beyond its role as an analytical standard, its structural features suggest potential applications as a building block in organic synthesis, a ligand in coordination chemistry, and a monomer in polymer science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent diamine are presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Registry Number | 75804-28-3 | [1][3] |

| Molecular Formula | C₆H₁₆N₂ · 2HCl | [1][3] |

| Molecular Weight | 189.13 g/mol | [3] |

| Appearance | White to almost white powder/crystal | [1][2] |

| Purity | ≥98.0% | [2] |

| Solubility | Soluble in water | [1] |

| Storage Conditions | 2-8°C, Hygroscopic | [3] |

Table 2: Properties of the Free Base (2,3-Dimethyl-2,3-butanediamine)

| Property | Value | Reference(s) |

| CAS Registry Number | 20485-44-3 | [4] |

| Molecular Formula | C₆H₁₆N₂ | [4] |

| Molecular Weight | 116.2046 g/mol | [4] |

| IUPAC Name | 2,3-dimethylbutane-2,3-diamine | [5] |

Discovery and History of Synthesis

While a singular "discovery" event for this compound is not documented in readily available literature, its emergence is intrinsically linked to the broader field of research into sterically hindered amines and vicinal diamines. The synthesis of such compounds gained traction in the latter half of the 20th century. A key approach to synthesizing sterically hindered vicinal diamines involves the reduction of vicinal dinitro compounds. Research published in the early 1990s specifically discusses the formation of sterically hindered primary vicinal diamines from vicinal and geminal dinitro compounds, indicating that the synthesis of molecules with this structural motif was an active area of investigation during that period.[6]

The dihydrochloride salt form is a common method for improving the stability and handling of amine compounds, which are often basic and can be reactive. Its adoption as a USP reference standard underscores its importance in modern pharmaceutical quality control, a role that has likely solidified its presence in the chemical landscape more than any single discovery event.

Experimental Protocols: Synthesis

The following section details a plausible experimental protocol for the synthesis of this compound, based on established methods for the reduction of dinitroalkanes.

Synthesis of 2,3-Dimethyl-2,3-dinitrobutane (Precursor)

A common precursor for the target diamine is 2,3-dimethyl-2,3-dinitrobutane. This can be synthesized via various methods, including the reaction of 2,3-dimethyl-2-butene with dinitrogen tetroxide or other nitrating agents.

Reduction of 2,3-Dimethyl-2,3-dinitrobutane to 2,3-Dimethyl-2,3-butanediamine

Reaction Scheme:

Caption: General reaction scheme for the reduction of the dinitro precursor.

Detailed Protocol:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The setup is flushed with an inert gas (e.g., nitrogen or argon).

-

Reaction Mixture: To a solution of 2,3-dimethyl-2,3-dinitrobutane in a suitable solvent such as ethanol or concentrated hydrochloric acid, a reducing agent is added. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or a metal-acid system (e.g., tin(II) chloride in concentrated hydrochloric acid).

-

Reaction Conditions:

-

Catalytic Hydrogenation: The mixture is subjected to a hydrogen atmosphere (typically 1-5 atm) and stirred at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Metal-Acid Reduction: If using tin(II) chloride, the solution is typically heated to reflux for several hours until the starting material is consumed.

-

-

Work-up:

-

For catalytic hydrogenation, the catalyst is carefully filtered off.

-

For the metal-acid reduction, the reaction mixture is cooled and made strongly basic by the addition of a concentrated sodium hydroxide solution to precipitate tin salts and liberate the free diamine.

-

-

Isolation of the Free Diamine: The aqueous basic solution is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 2,3-Dimethyl-2,3-butanediamine.

Formation of the Dihydrochloride Salt

Caption: Formation of the dihydrochloride salt.

Detailed Protocol:

-

Acidification: The crude 2,3-Dimethyl-2,3-butanediamine is redissolved in a suitable anhydrous organic solvent (e.g., diethyl ether or isopropanol).

-

Precipitation: Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) is added dropwise with stirring. The dihydrochloride salt, being insoluble in the organic solvent, will precipitate out as a white solid.

-

Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold anhydrous solvent to remove any unreacted starting material and impurities, and dried under vacuum to yield the final product, this compound.

Applications

The primary and most well-documented application of this compound is as a pharmaceutical analytical standard.[3] However, the structural characteristics of the parent diamine suggest its utility in other areas of chemical science.

Pharmaceutical Analytical Impurity (PAI) Standard

As a USP reference standard, this compound is used for:[3]

-

Method Development and Validation: Establishing and verifying the performance of analytical methods (e.g., HPLC, GC) for the detection and quantification of impurities in drug substances and products.

-

Quality Control: Routine testing of pharmaceutical batches to ensure they meet purity specifications.

-

Impurity Profiling: Identifying and characterizing unknown impurities that may arise during synthesis or degradation of a drug product.

Caption: Role in the pharmaceutical analytical workflow.

Potential Applications in Synthesis and Materials Science

The vicinal diamine structure, combined with its steric bulk, makes 2,3-Dimethyl-2,3-butanediamine a candidate for several applications:

-

Ligand in Coordination Chemistry: The two nitrogen atoms can act as a bidentate ligand, coordinating to metal centers. The steric hindrance can influence the coordination geometry and the reactivity of the resulting metal complex, potentially leading to novel catalysts.

-

Monomer in Polymer Chemistry: Diamines are common monomers in the synthesis of polyamides and polyureas.[7] The use of a sterically hindered diamine like this could impart unique properties to the resulting polymers, such as altered thermal stability, solubility, or mechanical strength.

-

Building Block in Organic Synthesis: It can serve as a scaffold for the synthesis of more complex molecules, including conformationally restricted structures that are of interest in medicinal chemistry.[8]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity or involvement of this compound in any signaling pathways. Its primary role as an analytical impurity standard means it is not typically investigated for pharmacological effects. However, sterically hindered amines, in general, are a class of compounds with diverse biological activities, and some are used as drug candidates to enhance properties like metabolic stability.[9] The toxicological properties of this specific compound have not been fully investigated.[10]

Conclusion

This compound is a compound whose primary significance lies in its role as a crucial tool for ensuring the quality and safety of pharmaceutical products. While its history is not marked by a singular discovery, it represents a class of sterically hindered vicinal diamines that are of ongoing interest in synthetic and materials chemistry. The detailed synthetic protocols provided in this guide offer a practical basis for its preparation, and the outlined potential applications may inspire further research into the utility of this and related sterically hindered diamines beyond the analytical laboratory. As drug development and materials science continue to advance, the unique properties of such sterically encumbered molecules may lead to novel and valuable applications.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. This compound USP Reference Standard [sigmaaldrich.com]

- 4. 2,3-Diamino-2,3-Dimethylbutane [webbook.nist.gov]

- 5. CID 23048341 | C12H32N4 | CID 23048341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sterically Hindered Aliphatic Diamines | Polyurethane and Polyurea | Request Quotes or Samples [tri-iso.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. Sterically Hindered Amines - Enamine [enamine.net]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Thermal Stability of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride

Disclaimer: Publicly available experimental data on the specific thermal stability of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride is limited. This guide provides a comprehensive framework for its analysis based on established principles for similar aliphatic diamine dihydrochlorides. The experimental protocols and data presented herein are representative and intended to serve as a practical template for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 75804-28-3) is a diamine salt with applications as a building block in organic synthesis and as a potential component in pharmaceutical development.[1] Its thermal stability is a critical parameter, influencing storage conditions, shelf-life, and processability, particularly in applications requiring elevated temperatures. This document outlines the standard methodologies for evaluating the thermal stability of this compound and presents a plausible profile of its thermal behavior.

The core of thermal stability analysis lies in understanding how a material's physical and chemical properties change as a function of temperature. For a crystalline hydrochloride salt such as this, key thermal events typically include desolvation, melting, and thermal decomposition. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for quantifying these events.

Representative Thermal Stability Data

While specific experimental values for this compound are not available in the public domain, the following table summarizes the expected thermal events and typical temperature ranges for a compound of this class. These values should be determined experimentally for the specific batch under investigation.

| Thermal Parameter | Representative Value | Method | Significance |

| Melting Point (Tₘ) | >300 °C (with decomposition) | DSC / Melting Point Apparatus | Indicates the transition from solid to liquid phase. For many hydrochloride salts, melting is coincident with decomposition. |

| Onset of Decomposition (Tₒ) | 280 - 320 °C | TGA | The temperature at which significant mass loss begins, marking the start of chemical breakdown. |

| Temperature of Maximum Decomposition Rate (Tₘₐₓ) | 310 - 350 °C | TGA (First Derivative) | The temperature at which the rate of mass loss is highest. |

| Mass Loss (Step 1) | ~38% | TGA | Corresponds to the theoretical loss of two molecules of hydrogen chloride (HCl). |

| Mass Loss (Step 2) | Variable | TGA | Corresponds to the decomposition of the remaining organic diamine backbone. |

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate thermal stability data.

3.1 Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of the sample as a function of temperature, identifying decomposition and desolvation events.

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tₒ) and the temperatures of maximum decomposition rates from the first derivative of the TGA curve.

-

3.2 Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow to or from a sample as a function of temperature, identifying phase transitions like melting, and exothermic or endothermic decomposition events.

-

Apparatus: A calibrated differential scanning calorimeter.

-

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 350 °C (or a temperature beyond the final decomposition event observed in TGA) at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow versus temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) and determine their onset temperatures and enthalpy changes.

-

Visualized Workflows and Pathways

4.1 Experimental Workflow for Thermal Stability Assessment

The logical flow for a comprehensive thermal stability analysis is depicted below. This process ensures that all critical parameters are evaluated systematically.

References

Technical Guide: Hygroscopic Nature and Handling of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride (CAS No: 75804-28-3) and outlines best practices for its handling, storage, and use in a laboratory setting. Adherence to these guidelines is crucial to maintain the compound's integrity, ensure experimental accuracy, and promote laboratory safety.

Introduction to this compound

This compound, also known as 2,3-Diamino-2,3-dimethylbutane Dihydrochloride or 1,1,2,2-Tetramethylethylenediamine Dihydrochloride, is a chemical compound with the molecular formula C₆H₁₆N₂·2HCl[1]. It is typically supplied as a white to almost white solid powder or crystal[1]. This compound serves as a valuable reagent in various chemical syntheses and is used as a pharmaceutical analytical impurity for research and analytical purposes. A critical property of this compound that requires careful consideration is its hygroscopic nature[1][2].

Hygroscopic Nature

Hygroscopy is the phenomenon of a substance attracting and holding water molecules from the surrounding environment[3][4]. Several suppliers of this compound explicitly list "hygroscopic" as a condition to avoid[1][2]. The absorption of moisture can lead to several undesirable consequences, including:

-

Physical Changes: Caking, clumping, or even deliquescence (dissolving in the absorbed water) can occur, making the compound difficult to handle and weigh accurately[4][5].

-

Chemical Degradation: The presence of water can potentially lead to hydrolysis or other reactions, compromising the purity and stability of the compound.

-

Inaccurate Concentrations: When preparing solutions, the absorbed water content can lead to significant errors in molarity calculations if not accounted for.

Data Presentation: Properties of this compound

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 75804-28-3 | |

| Molecular Formula | C₆H₁₆N₂·2HCl | [1] |

| Molecular Weight | 189.12 g/mol | [1] |

| Appearance | White to Almost White Powder to Crystal | [1] |

| Physical State | Solid | [2] |

| Solubility | Soluble in water | [1] |

| Purity | Min. 98.0% | [2] |

| Condition to Avoid | Hygroscopic | [1][2] |

| Storage Temperature | 2-8°C |

Experimental Protocols: General Handling of Hygroscopic Solids

While specific experimental protocols for determining the hygroscopicity of this exact compound are not available, a general procedure for handling hygroscopic materials in a research setting is outlined below.

Objective: To accurately weigh and dispense a hygroscopic compound while minimizing moisture absorption.

Materials:

-

This compound

-

Inert gas (e.g., dry nitrogen or argon)

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Airtight container for the compound

-

Desiccator with an active desiccant (e.g., silica gel, calcium chloride)[3]

Procedure:

-

Environment Preparation: If available, perform all manipulations within a glove box or glove bag purged with a dry inert gas to maintain a low-humidity atmosphere[6]. If a glove box is not available, work in a room with controlled low humidity and minimize the time the container is open[7].

-

Material Equilibration: Before opening, allow the container of this compound to equilibrate to the ambient temperature of the weighing area to prevent condensation of atmospheric moisture onto the cold solid.

-

Weighing:

-

Place the weighing paper or boat on the analytical balance and tare.

-

Quickly open the container of the hygroscopic compound.

-

Using a clean, dry spatula, rapidly transfer the desired amount of the solid to the weighing paper.

-

Immediately and securely reseal the main container[5].

-

Record the mass.

-

-

Post-Weighing Handling:

-

Promptly transfer the weighed solid to the reaction vessel or dissolution solvent.

-

Clean any spills immediately.

-

-

Storage of Aliquots: If the primary container needs to be opened frequently, consider preparing smaller, single-use aliquots in a controlled environment to minimize moisture exposure to the bulk material.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a logical workflow for the proper handling of a hygroscopic compound like this compound.

Caption: Workflow for handling hygroscopic compounds.

Mandatory Safety and Handling Precautions

When handling this compound, it is imperative to follow standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat[5].

-

Ventilation: Ensure adequate ventilation, and for dusty materials, a local exhaust ventilation system is recommended.

-

Safe Handling Advice: Avoid contact with skin, eyes, and clothing. Wash hands and face thoroughly after handling.

-

Spill Management: In case of a spill, pick up the solid material without creating dust and arrange for disposal according to local regulations.

Storage Recommendations

Proper storage is critical for maintaining the quality of this compound.

-

Container: Keep the container tightly closed to prevent moisture ingress[5].

-

Atmosphere: For optimal stability, store under a dry, inert gas such as argon or nitrogen.

-

Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight[5]. A recommended storage temperature is between 2-8°C.

-

Desiccants: The use of desiccants in the storage container or a desiccator can help maintain a low-humidity environment[3][4].

By implementing these handling and storage strategies, researchers can ensure the integrity and reliability of this compound for their scientific endeavors.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. labproinc.com [labproinc.com]

- 3. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 4. ibisscientific.com [ibisscientific.com]

- 5. tutorchase.com [tutorchase.com]

- 6. hepatochem.com [hepatochem.com]

- 7. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

An In-depth Technical Guide to the Safety and Handling of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2,3-Dimethyl-2,3-butanediamine Dihydrochloride (CAS RN: 75804-28-3), a compound primarily utilized as a pharmaceutical analytical impurity (PAI) and a certified reference material. Its principal application lies in the detection, identification, and quantification of impurities in pharmaceutical products during various stages of drug development and quality control.

Chemical and Physical Properties

This compound, also known by its synonyms 2,3-Diamino-2,3-dimethylbutane Dihydrochloride and 1,1,2,2-Tetramethylethylenediamine Dihydrochloride, is a white to almost white crystalline powder.[1][2] It is recognized for its high purity, typically exceeding 98%.[1][2] A key characteristic to note during handling is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[3]

Table 1: Chemical and Physical Data

| Property | Value |

| CAS Number | 75804-28-3 |

| Molecular Formula | C₆H₁₆N₂ · 2HCl |

| Molecular Weight | 189.13 g/mol |

| Appearance | White to almost white powder to crystal[1][2] |

| Purity | >98.0%[2] |

| Hygroscopicity | Hygroscopic[3] |

Safety and Hazard Information

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008. Consequently, no hazard pictograms, signal words, or specific hazard statements are required for its labeling.

Despite its non-hazardous classification, standard laboratory safety precautions are paramount to ensure personnel safety and maintain the integrity of the material. It is crucial to avoid contact with skin, eyes, and clothing. The substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB). There is no evidence to suggest it possesses endocrine-disrupting properties.

Table 2: Hazard and Safety Data

| Parameter | Information |

| GHS Classification | Not a hazardous substance or mixture. |

| Signal Word | No signal word required. |

| Hazard Statements | No hazard statement(s) required. |

| Precautionary Statements | No precautionary statement(s) required. |

| Acute Toxicity (LD50/LC50) | No quantitative data available in the searched resources. |

| Carcinogenicity | No components are listed as a carcinogen by IARC, NTP, or OSHA.[4] |

Handling and Storage Protocols

Proper handling and storage are critical to maintain the quality and stability of this compound, particularly given its hygroscopic nature.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Safety glasses with side-shields or goggles.

-

Chemical-resistant gloves (e.g., nitrile rubber).

-

A laboratory coat or other protective clothing.

-

In situations where dust may be generated, a NIOSH-approved respirator is recommended.

Handling Procedures

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[1] Use local exhaust ventilation to control the dispersion of dust.

-

Preventing Contamination: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

-

Hygiene: Wash hands thoroughly after handling.

Storage Conditions

-

Container: Keep the container tightly closed to prevent moisture absorption.

-

Environment: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. A recommended storage temperature is 2-8°C.[1]

-

Inert Atmosphere: For long-term storage and to maintain high purity, it is advisable to store the compound under an inert gas, such as argon or nitrogen.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

First Aid Measures

In the event of exposure, the following first aid procedures should be followed:

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |

| Skin Contact | Remove contaminated clothing. Rinse the affected skin area with plenty of water. If irritation persists, seek medical advice. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Experimental Protocols and Applications

This compound is a valuable tool in pharmaceutical analysis. Its primary function is as a reference standard for the identification and quantification of impurities in drug substances and products.

Applications in Pharmaceutical Analysis

This compound is utilized in a variety of analytical applications, including:

-

Formulation Feasibility Studies: To assess the potential for impurity formation in different drug formulations.

-

Stress Testing and Degradation Studies: To identify potential degradation products of a drug substance under various stress conditions (e.g., heat, light, humidity, oxidation).

-

Analytical Method Development and Validation: As a reference standard to develop and validate analytical methods (e.g., HPLC, GC) for impurity profiling.

-

Spiking Studies: To determine the recovery and accuracy of an analytical method by adding a known amount of the impurity standard to a sample.

-

Identification of Unknown Impurities: By comparing the retention time and/or mass spectrum of an unknown peak in a sample to that of the reference standard.

Generalized Experimental Workflow for Impurity Analysis using HPLC

The following is a generalized workflow for the use of this compound as a reference standard in the analysis of pharmaceutical impurities by High-Performance Liquid Chromatography (HPLC).

Logical Relationship in Analytical Method Validation

The use of a certified reference standard like this compound is integral to the validation of an analytical method for impurity determination. The following diagram illustrates the logical relationship between the reference standard and key validation parameters.

Disposal Considerations

Unused this compound and its containers should be disposed of in accordance with local, state, and federal regulations. It is recommended to consult with a licensed professional waste disposal service. Do not dispose of the chemical into the environment, drains, or sewer systems.

Conclusion

This compound is a crucial reference material for ensuring the quality and safety of pharmaceutical products. While it is not classified as a hazardous material, adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and proper handling and storage procedures, is essential. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals to handle this compound safely and effectively in a laboratory setting. Further investigation into specific analytical methods published in peer-reviewed literature may provide more detailed experimental protocols for its various applications.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride as a Catalyst Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-2,3-butanediamine Dihydrochloride is a chiral diamine that holds potential as a ligand in asymmetric catalysis. Its structural rigidity and the presence of two stereogenic centers make it an attractive candidate for inducing enantioselectivity in a variety of chemical transformations. Chiral diamines are a well-established class of ligands in catalysis, frequently employed in the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical industry due to the stereospecific nature of biological interactions.[1] This document provides a representative protocol for the application of this compound as a ligand in a copper-catalyzed asymmetric Henry (nitroaldol) reaction, a fundamental carbon-carbon bond-forming reaction.

It is important to note that while the coordination chemistry of the closely related 2,3-butanediamine has been explored, detailed catalytic applications and specific protocols for this compound are not extensively reported in peer-reviewed literature. Therefore, the following protocol is a generalized procedure adapted from established methods for structurally similar chiral diamine ligands and should be considered a starting point for optimization.

Representative Application: Copper-Catalyzed Asymmetric Henry Reaction

The asymmetric Henry reaction is a powerful tool for the synthesis of chiral β-nitro alcohols, which are versatile intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The reaction involves the addition of a nitroalkane to an aldehyde, catalyzed by a chiral metal-ligand complex. Chiral diamine ligands, in complex with copper(II) salts, have been shown to be effective catalysts for this transformation, affording high yields and enantioselectivities.

Proposed Catalytic Cycle

The proposed catalytic cycle for the copper-diamine catalyzed asymmetric Henry reaction involves the formation of a chiral copper complex, which then coordinates to both the aldehyde and the deprotonated nitroalkane (nitronate). This coordination in the chiral environment directs the facial attack of the nitronate on the aldehyde, leading to the enantioselective formation of the β-nitro alcohol product.

Caption: Proposed catalytic cycle for the copper-diamine catalyzed asymmetric Henry reaction.

Experimental Protocol: Asymmetric Henry Reaction

This protocol is a representative procedure and may require optimization for specific substrates and for the use of this compound.

Materials:

-

This compound

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Aldehyde (e.g., benzaldehyde)

-

Nitroalkane (e.g., nitromethane)

-

Base (e.g., triethylamine, Et₃N)

-

Solvent (e.g., isopropanol, i-PrOH)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (e.g., nitrogen or argon)

Experimental Workflow:

Caption: General experimental workflow for the copper-catalyzed asymmetric Henry reaction.

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve copper(II) acetate monohydrate (0.05 mmol, 1.0 eq) and this compound (0.055 mmol, 1.1 eq) in 2.0 mL of isopropanol. Stir the mixture at room temperature for 1 hour. A color change should be observed, indicating the formation of the copper-diamine complex.

-

Reaction Setup: To the freshly prepared catalyst solution, add the aldehyde (1.0 mmol, 20 eq).

-

Add the nitroalkane (2.0 mmol, 40 eq).

-

Slowly add triethylamine (0.06 mmol, 1.2 eq) dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Work-up: Upon completion, quench the reaction by adding 5 mL of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitro alcohol.

Data Presentation

The following table presents hypothetical data for the asymmetric Henry reaction between benzaldehyde and nitromethane, catalyzed by a Cu(II)/2,3-Dimethyl-2,3-butanediamine Dihydrochloride system. This data is for illustrative purposes to demonstrate the expected outcomes and the parameters that should be monitored. Actual results will vary depending on the specific reaction conditions and substrates.

| Entry | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 25 | 48 | 95 | 88 | 75 |

| 2 | 0 | 72 | 80 | 72 | 85 |

| 3 | -20 | 96 | 65 | 58 | 92 |

Note: Enantiomeric excess should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform the reaction in a well-ventilated fume hood.

-

Nitroalkanes are potentially explosive and should be handled with care. Avoid heating nitroalkanes in the presence of strong bases.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This compound presents a promising, yet underexplored, chiral ligand for asymmetric catalysis. The provided representative protocol for the copper-catalyzed asymmetric Henry reaction serves as a foundational method for researchers to begin investigating the catalytic potential of this ligand. Optimization of reaction parameters such as solvent, temperature, base, and catalyst loading will be crucial to achieve high yields and enantioselectivities for specific substrate combinations. Further studies are encouraged to fully elucidate the catalytic scope and efficacy of this ligand in various asymmetric transformations.

References

Application of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride in HPLC Analysis

Introduction

The derivatization of analytes is a common strategy in HPLC to improve their chromatographic properties and enhance their detectability.[4][5] By reacting a poorly responding analyte with a derivatizing agent, a chromophore or fluorophore can be introduced, allowing for sensitive detection.[5][6] In this proposed application, the diamine would react with carbonyl compounds to form a Schiff base, which can be detected by a UV detector.

Hypothetical Application: Derivatization of Carbonyl Compounds

Principle

The primary amine groups of 2,3-Dimethyl-2,3-butanediamine can react with the carbonyl group of an aldehyde or ketone to form a Schiff base (an imine). This reaction is typically carried out in a slightly acidic solution. The resulting derivative is more hydrophobic than the original carbonyl compound, leading to better retention on a reverse-phase HPLC column. While the diamine itself does not possess a strong chromophore, the formation of the C=N bond in the Schiff base can provide sufficient UV absorbance for detection. For enhanced sensitivity, a secondary derivatization step could be envisioned, or the primary focus could be on separating a mixture of derivatized carbonyls.

Logical Workflow for Derivatization and HPLC Analysis

Caption: Workflow for the derivatization of carbonyl compounds and subsequent HPLC analysis.

Experimental Protocols

1. Preparation of Derivatization Reagent

-

Reagent: 2,3-Dimethyl-2,3-butanediamine Dihydrochloride

-

Procedure:

-

Accurately weigh 189 mg of this compound (MW: 189.13 g/mol ).[2]

-

Dissolve in 100 mL of a 95:5 (v/v) methanol/water mixture to obtain a 10 mM solution.

-

This stock solution should be stored at 4°C and protected from light.

-

2. Standard and Sample Preparation

-

Standard Preparation:

-

Prepare individual stock solutions of target carbonyl compounds (e.g., formaldehyde, acetaldehyde, acetone) in methanol at a concentration of 1 mg/mL.

-

Create a working standard mixture by diluting the stock solutions with methanol to the desired concentration range (e.g., 1-100 µg/mL).

-

-

Sample Preparation:

-

For liquid samples, dilute with methanol to bring the expected carbonyl concentration into the calibration range.

-

For solid samples, perform a suitable extraction (e.g., with methanol) followed by filtration through a 0.45 µm syringe filter.

-

3. Pre-Column Derivatization Protocol

-

In a 1.5 mL autosampler vial, add 100 µL of the standard or sample solution.

-

Add 100 µL of the 10 mM this compound derivatization reagent.

-

Add 20 µL of glacial acetic acid as a catalyst.

-

Cap the vial and vortex briefly to mix.

-

Heat the vial at 60°C for 30 minutes in a heating block or water bath.

-

Allow the vial to cool to room temperature.

-

The sample is now ready for injection into the HPLC system.

4. HPLC-UV Method

The following table outlines a starting point for the HPLC-UV analysis of the derivatized carbonyl compounds. Optimization may be required depending on the specific analytes.

| Parameter | Recommended Conditions |

| HPLC System | Standard HPLC or UHPLC system with UV-Vis Detector |

| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | See Table 2 below |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 245 nm (or wavelength determined by spectral scan of derivative) |

| Injection Volume | 10 µL |

Table 1: Suggested HPLC-UV Conditions.

Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 15.0 | 10 | 90 |

| 20.0 | 10 | 90 |

| 20.1 | 90 | 10 |

| 25.0 | 90 | 10 |

Table 2: Example Gradient Program.

Data Presentation and Expected Results

The derivatization of a series of aldehydes and ketones would be expected to yield derivatives with varying retention times, allowing for their separation. The retention time will generally increase with the hydrophobicity of the parent carbonyl compound.

Hypothetical Retention Data

| Analyte (Carbonyl) | Expected Retention Time (min) | Limit of Detection (LOD) (µg/mL) |

| Formaldehyde | 3.5 | 0.5 |

| Acetaldehyde | 4.8 | 0.4 |

| Acetone | 5.2 | 0.6 |

| Propionaldehyde | 6.1 | 0.3 |

| Benzaldehyde | 12.5 | 0.1 |

Table 3: Hypothetical quantitative data for the analysis of carbonyl compounds derivatized with this compound.

Relationship between Analyte Properties and Chromatographic Behavior

Caption: Correlation between analyte properties and expected HPLC retention time after derivatization.

Conclusion

While there are no established, published methods for the use of this compound in HPLC analysis, its chemical properties make it a candidate for the pre-column derivatization of carbonyl-containing analytes. The provided hypothetical protocol serves as a comprehensive starting point for method development. Researchers can adapt these conditions to suit their specific analytical needs, including the optimization of reaction conditions and chromatographic parameters to achieve the desired separation and sensitivity. This approach transforms analytes that are otherwise difficult to detect by UV into molecules suitable for routine reverse-phase HPLC analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound USP Reference Standard [sigmaaldrich.com]

- 3. amiscientific.com [amiscientific.com]

- 4. sdiarticle4.com [sdiarticle4.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2,3-Dimethyl-2,3-butanediamine Dihydrochloride as a Chiral Resolving Agent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific documented applications or detailed protocols for the use of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride as a chiral resolving agent. The following application notes and protocols are therefore based on the general principles of chiral resolution using chiral amines for the separation of racemic mixtures, particularly carboxylic acids, by diastereomeric salt formation. The experimental details provided are representative and would require optimization for any specific racemic compound.

Introduction

Chiral resolution is a critical process in the development of pharmaceuticals and other biologically active molecules, as enantiomers of a chiral compound often exhibit different pharmacological and toxicological profiles. One of the most established methods for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent. 2,3-Dimethyl-2,3-butanediamine, a chiral diamine, possesses the necessary structural features to be employed as a resolving agent for racemic acids. The dihydrochloride salt is typically used to improve its stability and handling. The free diamine can be generated in situ or prior to the resolution step.

The principle of this method lies in the reaction of a racemic mixture of an acid (a mixture of R- and S-enantiomers) with a single enantiomer of a chiral base (e.g., (R,R)- or (S,S)-2,3-Dimethyl-2,3-butanediamine). This reaction forms a mixture of two diastereomeric salts: (R-acid)-(R,R-base) and (S-acid)-(R,R-base). These diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.[1][2][3][4] Once separated, the individual diastereomeric salts can be treated with an acid or base to regenerate the enantiomerically pure acid and the resolving agent.

Potential Applications

Based on its chemical nature as a chiral diamine, this compound is a potential resolving agent for:

-

Racemic Carboxylic Acids: This is the most common application for chiral amine resolving agents.[1][2][3][4]

-

Racemic Sulfonic Acids: Similar to carboxylic acids, sulfonic acids can form salts with amines.

-

Other Acidic Chiral Compounds: Any chiral compound with a sufficiently acidic proton to form a stable salt with an amine could potentially be resolved.

Generalized Experimental Protocols

The following protocols are generalized and should be adapted and optimized for the specific racemic mixture being resolved.

Protocol 1: Liberation of the Free Chiral Diamine

Objective: To obtain the free (R,R)- or (S,S)-2,3-Dimethyl-2,3-butanediamine from its dihydrochloride salt for use in the resolution.

Materials:

-

(R,R)- or (S,S)-2,3-Dimethyl-2,3-butanediamine Dihydrochloride

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2 M)

-

Organic solvent for extraction (e.g., dichloromethane, diethyl ether)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve a known quantity of this compound in a minimal amount of water.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric excess (approximately 2.2 equivalents) of a chilled aqueous solution of NaOH or KOH with stirring.

-

Monitor the pH of the solution to ensure it is basic (pH > 12).

-

Extract the liberated free diamine from the aqueous solution using an appropriate organic solvent (e.g., 3 x 50 mL of dichloromethane for a 10 g scale reaction).

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting oil or solid is the free chiral diamine. It is advisable to use it immediately or store it under an inert atmosphere.

Protocol 2: Diastereomeric Salt Formation and Fractional Crystallization

Objective: To form diastereomeric salts of a racemic acid with the chiral diamine and separate them by fractional crystallization.

Materials:

-

Racemic carboxylic acid

-

Enantiomerically pure 2,3-Dimethyl-2,3-butanediamine (from Protocol 1)

-

Suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures with water)

-

Heating and stirring apparatus (e.g., hotplate stirrer)

-

Crystallization dish

-

Vacuum filtration apparatus

Procedure:

-